molecular formula C13H19NO2S B14960743 N-cyclohexyl-1-phenylmethanesulfonamide CAS No. 71491-96-8

N-cyclohexyl-1-phenylmethanesulfonamide

Cat. No.: B14960743
CAS No.: 71491-96-8
M. Wt: 253.36 g/mol
InChI Key: FCGASPQFBJKTRO-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-phenylmethanesulfonamide: is an organic compound with the molecular formula C13H19NO2S. It is a sulfonamide derivative, characterized by the presence of a cyclohexyl group and a phenyl group attached to a methanesulfonamide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide typically involves the reaction of cyclohexylamine with benzyl chloride in the presence of a base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclohexyl and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide: This compound has a similar structure but includes a methyl group attached to the nitrogen atom.

    Benzenemethanesulfonamide, N-cyclohexyl: Another related compound with slight structural variations.

Uniqueness: N-cyclohexyl-1-phenylmethanesulfonamide is unique due to its specific combination of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

71491-96-8

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-cyclohexyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H19NO2S/c15-17(16,11-12-7-3-1-4-8-12)14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

FCGASPQFBJKTRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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